3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride 3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185301-45-4
VCID: VC2644537
InChI: InChI=1S/C11H15NO3.ClH/c1-12(8-7-11(13)14)9-5-3-4-6-10(9)15-2;/h3-6H,7-8H2,1-2H3,(H,13,14);1H
SMILES: CN(CCC(=O)O)C1=CC=CC=C1OC.Cl
Molecular Formula: C11H16ClNO3
Molecular Weight: 245.7 g/mol

3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride

CAS No.: 1185301-45-4

Cat. No.: VC2644537

Molecular Formula: C11H16ClNO3

Molecular Weight: 245.7 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride - 1185301-45-4

Specification

CAS No. 1185301-45-4
Molecular Formula C11H16ClNO3
Molecular Weight 245.7 g/mol
IUPAC Name 3-(2-methoxy-N-methylanilino)propanoic acid;hydrochloride
Standard InChI InChI=1S/C11H15NO3.ClH/c1-12(8-7-11(13)14)9-5-3-4-6-10(9)15-2;/h3-6H,7-8H2,1-2H3,(H,13,14);1H
Standard InChI Key YDXUISTUJPGEGU-UHFFFAOYSA-N
SMILES CN(CCC(=O)O)C1=CC=CC=C1OC.Cl
Canonical SMILES CN(CCC(=O)O)C1=CC=CC=C1OC.Cl

Introduction

Chemical Structure and Properties

Structural Features

3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride consists of a 2-methoxyphenyl group attached to a nitrogen atom that also bears a methyl substituent. This tertiary amine is connected to a three-carbon propionic acid chain, with the entire molecule existing as a hydrochloride salt. This combination creates a compound with both basic (amine) and acidic (carboxylic acid) functional groups.

Physical and Chemical Properties

As a hydrochloride salt, the compound is expected to exist as a crystalline solid at room temperature with enhanced water solubility compared to its free base form. The presence of the aromatic ring with a methoxy substituent confers specific spectroscopic properties, while the acid-base characteristics derive from the carboxylic acid and amine functionalities.

Table 1.1: Predicted Physicochemical Properties of 3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₁H₁₆NO₃·HClBased on chemical structure
Molecular Weight~245.71 g/molCalculated from molecular formula
Physical StateWhite to off-white crystalline solidTypical for amino acid hydrochlorides
SolubilityHighly soluble in water; soluble in lower alcoholsBased on salt formation and functional groups
pKa (carboxylic acid)~3.5-4.5Typical for beta-amino acids
pKa (amine salt)~9.0-10.0Characteristic of N-methylated aniline derivatives
Log P~1.2-1.8Estimated based on functional groups

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be a primary method for structural confirmation of 3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride. Based on related compounds in the search results, particularly those containing methoxyphenyl groups and amino acid derivatives, the following spectral patterns can be predicted:

¹H NMR Spectroscopy

The proton NMR spectrum would display characteristic signals for the aromatic protons of the 2-methoxyphenyl group in the region of δ 6.8-7.6 ppm. The methoxy group would typically appear as a singlet at approximately δ 3.8 ppm, while the N-methyl group would give a singlet around δ 2.3-2.5 ppm. The propionic acid chain would show two triplets for the methylene groups.

Table 2.1: Predicted ¹H NMR Spectral Data

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic protons6.8-7.6multiplet4H
OCH₃~3.8singlet3H
N-CH₃~2.3-2.5singlet3H
N-CH₂~2.8-3.1triplet2H
CH₂-COOH~2.5-2.7triplet2H
COOH~12.0-13.0broad singlet1H

This prediction is supported by comparison with similar compounds described in the literature, such as methyl 3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoate derivatives, which show comparable chemical shifts for aromatic and methoxy protons .

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would exhibit signals for the carboxylic carbon (δ ~175 ppm), aromatic carbons (δ ~110-160 ppm), and aliphatic carbons (δ ~30-60 ppm). The methoxy carbon would typically appear around δ 55 ppm, similar to other methoxyphenyl-containing compounds .

Mass Spectrometry

Mass spectrometric analysis would provide confirmation of the molecular weight and fragmentation pattern. For 3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride, the expected molecular ion peak [M+H]⁺ would appear at approximately m/z 210 (for the free base) or fragments characteristic of the hydrochloride salt.

Common fragmentation patterns might include cleavage at the C-N bond, loss of the carboxylic acid group, and fragments associated with the methoxyphenyl moiety. These patterns would be similar to those observed for other amino acid derivatives with aromatic substituents .

Synthesis Methods

Several synthetic approaches could be employed to prepare 3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride. The following methods are proposed based on established organic synthesis principles and information from related compounds in the search results.

Michael Addition Approach

A straightforward method would involve Michael addition of N-methyl-2-methoxyaniline to acrylic acid or its derivatives:

  • Reaction of N-methyl-2-methoxyaniline with acrylic acid in an appropriate solvent

  • Purification of the free base product

  • Treatment with hydrogen chloride to form the hydrochloride salt

This approach is similar to synthetic methods used for preparing other amino acid derivatives, as described in search result , where nucleophilic additions were employed to create new carbon-carbon or carbon-nitrogen bonds.

Nucleophilic Substitution Approach

An alternative route would involve nucleophilic substitution:

  • Reaction of N-methyl-2-methoxyaniline with 3-bromopropionic acid or 3-chloropropionic acid

  • Base-catalyzed substitution reaction (commonly using K₂CO₃ or triethylamine)

  • Isolation of the product and conversion to the hydrochloride salt

This method parallels the synthetic strategies employed for similar compounds, where halogenated precursors were used to introduce functional groups via nucleophilic substitution reactions .

Table 3.1: Comparison of Potential Synthetic Routes

Synthetic ApproachStarting MaterialsReaction ConditionsAdvantagesChallenges
Michael AdditionN-methyl-2-methoxyaniline, acrylic acidRoom temperature, 24-48h, polar solventAtom economy, mild conditionsPotential for side reactions
Nucleophilic SubstitutionN-methyl-2-methoxyaniline, 3-bromopropionic acidBase, DMF/acetonitrile, 50-60°C, 8-12hGood yields, controlled reactivityRequires handling of reactive halides
Reductive Amination2-methoxybenzaldehyde, methylamine, acrylateTwo-step process with reducing agentVersatility, stereocontrol potentialMore complex, multiple steps

Purification and Characterization

Purification would typically involve recrystallization from appropriate solvents (ethanol/water mixtures or acetone/diethyl ether) followed by characterization using NMR spectroscopy, mass spectrometry, and elemental analysis. The hydrochloride salt formation would be achieved by treating the free base with hydrogen chloride in diethyl ether or other non-protic solvents.

Analytical Methods and Considerations

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be the method of choice for analysis of 3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride:

  • Reverse-phase HPLC using C18 columns

  • Mobile phase: acetonitrile/water mixture with buffer (typically phosphate buffer at pH 3-4)

  • UV detection at wavelengths corresponding to the aromatic absorbance (typically 220-280 nm)

This approach aligns with analytical methods commonly employed for similar amino acid derivatives and aromatic compounds described in the literature .

Stability Considerations

Understanding the stability profile of 3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride would be essential for its handling and storage:

Table 5.1: Predicted Stability Parameters

ConditionExpected StabilityPotential Degradation Pathways
Acidic pH (1-3)Generally stableMinimal degradation expected
Neutral pH (6-8)Moderately stableGradual hydrolysis possible
Basic pH (>9)Less stableEnhanced hydrolysis of the amine bond
Elevated temperatureReduced stabilityDecarboxylation, oxidation of methoxy group
Light exposurePotential photosensitivityAromatic oxidation or rearrangement
Standard storage (dry, 2-8°C)StableMinimal degradation over extended periods

These predictions are based on the general behavior of similar compounds containing methoxyphenyl groups and amino acid functionalities.

Future Research Directions

Several promising research avenues could be pursued to enhance understanding of 3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride:

Structure-Activity Relationship Studies

Development of a series of analogues with variations in:

  • Position of the methoxy group on the phenyl ring (ortho, meta, para)

  • Nature of the N-alkyl substituent (methyl, ethyl, other alkyl groups)

  • Length of the carbon chain between the amine and carboxylic acid

  • Introduction of additional functional groups

This approach parallels the structure modification strategies described in search result , where a series of compounds were synthesized based on structure modification of a model compound to investigate structure-activity relationships.

Biological Screening

Comprehensive biological evaluation including:

  • Enzyme inhibition assays, particularly focusing on HDACs based on the activities of related compounds

  • Antiproliferative activity against various cancer cell lines

  • Receptor binding studies to investigate potential neuroactive properties

  • Metabolic stability and pharmacokinetic profiling

Advanced Synthetic Methodologies

Development of improved synthetic routes focusing on:

  • Stereoselective synthesis if chirality is relevant

  • Green chemistry approaches with reduced environmental impact

  • Scalable processes for potential industrial applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator